molecular formula C20H15N3O3 B2941649 2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID CAS No. 99077-38-0

2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID

Cat. No.: B2941649
CAS No.: 99077-38-0
M. Wt: 345.358
InChI Key: GVJYWFZLMDJIMA-GHVJWSGMSA-N
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Description

2-({4-[(E)-2-Phenyldiazen-1-yl]phenyl}carbamoyl)benzoic acid is a benzamide derivative featuring a diazenyl (azo) group conjugated to a phenyl ring and a carbamoyl linkage to a benzoic acid moiety. The azo group (N=N) introduces photophysical characteristics and may influence binding affinity in biological systems .

Properties

IUPAC Name

2-[(4-phenyldiazenylphenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-19(17-8-4-5-9-18(17)20(25)26)21-14-10-12-16(13-11-14)23-22-15-6-2-1-3-7-15/h1-13H,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJYWFZLMDJIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601038507
Record name Benzoic acid, 2-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99077-38-0
Record name Benzoic acid, 2-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID typically involves the reaction of 4-[(E)-2-phenyl diazenyl]aniline with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product, ensuring it meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can undergo redox reactions, influencing cellular processes and signaling pathways. Additionally, its aromatic structure allows for interactions with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related benzoic acid derivatives, focusing on functional group substitutions, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Biological Activity Solubility/LogP* Reference ID
2-({4-[(E)-2-Phenyldiazen-1-yl]phenyl}carbamoyl)benzoic acid Phenyl diazenyl, carbamoyl, benzoic acid ~377.4 g/mol No predicted analgesic activity Moderate (est.)
2′-((9H-Fluoren-4-yl)carbamoyl)biphenyl-2-carboxylic acid Fluorenyl, biphenyl, carbamoyl, benzoic acid ~439.5 g/mol Not reported Low
2-((4-[(Ethylamino)carbonyl]anilino)carbonyl)benzoic acid Ethylcarbamoyl, benzoic acid ~326.3 g/mol Not reported Moderate
4-[5-(2-Carboxy-1-formyl-ethylcarbamoyl)-pyridin-3-yl]-benzoic acid (NA4) Pyridinyl, carboxy-formyl ethyl, benzoic acid ~342.3 g/mol Caspase-3 inhibition (experimental) High
2-({3-(3-Phenylpropanamido)phenyl}carbamoyl)benzoic acid Phenylpropanamido, benzoic acid ~405.4 g/mol Not reported Moderate

*LogP estimated via analogous structures.

Key Findings:

Biological Activity :

  • The target compound lacks predicted analgesic activity in vivo, unlike isoindoline-1,3-dione derivatives (e.g., compound 3a), which showed 1.6× higher activity than metamizole sodium . This suggests the diazenyl group may reduce analgesic efficacy compared to cyclic imide structures.
  • NA4 () targets caspase-3, highlighting divergent therapeutic applications despite structural similarities in the benzoic acid backbone .

Structural Influence on Solubility :

  • Fluorenyl-substituted derivatives (e.g., ) exhibit lower solubility due to hydrophobic aromatic systems, whereas ethylcarbamoyl analogs () show improved solubility from polar amide groups .

Synthetic Pathways :

  • Carbamoyl-linked compounds are often synthesized via coupling reagents like HBTU (), suggesting shared methodologies for these derivatives .

Therapeutic Potential: The absence of activity in the target compound underscores the importance of substituent optimization. For example, cyclohexyl or azepane substitutions (–20) enhance lipophilicity and may improve CNS penetration, though biological data are lacking .

Biological Activity

2-({4-[(E)-2-phenyl-diazen-1-yl]phenyl}carbamoyl)benzoic acid, a compound featuring a complex azo structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, particularly focusing on antimicrobial and cytotoxic effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 300.32 g/mol
  • CAS Number : [1562-93-2]

Synthesis

The synthesis typically involves the coupling of diazonium salts with appropriate phenolic derivatives. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID exhibit significant antimicrobial properties. Research indicates that derivatives can inhibit various strains of Mycobacterium tuberculosis, including multidrug-resistant variants. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.125 to 8 μM, showcasing their potential as therapeutic agents against resistant bacterial strains .

Microorganism MIC (μM) Notes
Mycobacterium tuberculosis0.125 - 8Effective against drug-resistant strains
Methicillin-resistant Staphylococcus aureus0.49Significant inhibition observed
Gram-negative bacteria>50Limited susceptibility noted
Fungal strains>50Generally resistant

Cytotoxicity and Selectivity

The cytotoxicity of the compound was evaluated against various human cell lines. Notably, it exhibited low cytotoxicity at concentrations up to 50 μM, with some derivatives showing IC50 values lower than 10 μM for cytostatic effects . The selectivity index for drug-susceptible versus drug-resistant strains was notably high, indicating a promising therapeutic window.

Study on Antimicrobial Efficacy

In a comparative study assessing the efficacy of various salicylanilide derivatives, one derivative of 2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis. The study highlighted that these compounds could be developed further into novel anti-tuberculosis agents .

Photosensitivity and Pain Modulation

Another aspect of biological activity is the compound's photosensitivity. It has been reported that related azo compounds can act as TRPA1 agonists, which are involved in pain signaling pathways . This property opens avenues for research into pain management therapies utilizing light-sensitive compounds.

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